QM31

Apoptosis Apaf-1 Caspase cascade

QM31 (SVT016426) is the only commercially available small molecule that selectively blocks Apaf-1-dependent apoptosome assembly (IC50=7.9 μM) while preserving extrinsic apoptosis and non-apoptotic caspase functions. Unlike pan-caspase inhibitors (e.g., Z-VAD-fmk), QM31 uniquely suppresses mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release, delivering superior cytoprotection in ischemia/reperfusion, neurodegeneration, and chronic stress models. It is the definitive tool for dissecting Apaf-1's dual roles in apoptosis and S-phase checkpoint control—capabilities unmatched by other apoptosome inhibitors such as NS3694. Available at ≥98% purity with reliable global fulfillment for demanding research programs.

Molecular Formula C39H38Cl4N4O4
Molecular Weight 768.5 g/mol
Cat. No. B8105988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQM31
Molecular FormulaC39H38Cl4N4O4
Molecular Weight768.5 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)CN(C1=O)CCC2=C(C=C(C=C2)Cl)Cl)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(CCC5=C(C=C(C=C5)Cl)Cl)CC(=O)N
InChIInChI=1S/C39H38Cl4N4O4/c40-30-13-11-28(33(42)21-30)15-18-45-25-38(50)47(20-17-32(26-7-3-1-4-8-26)27-9-5-2-6-10-27)35(23-37(45)49)39(51)46(24-36(44)48)19-16-29-12-14-31(41)22-34(29)43/h1-14,21-22,32,35H,15-20,23-25H2,(H2,44,48)
InChIKeyYSUHYGYGQFSKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QM31 Apaf-1 Inhibitor – Technical Baseline and Procurement Specifications


QM31 (SVT016426, CAS 937735-00-7) is a selective small-molecule inhibitor of apoptotic protease activating factor 1 (Apaf-1) that blocks apoptosome formation with an IC50 of 7.9 μM . As a cytoprotective agent, it prevents the assembly of the caspase-9 activation complex comprising Apaf-1, cytochrome c, dATP, and procaspase-9, thereby halting the intrinsic apoptotic cascade [1]. The compound possesses a molecular weight of 768.56 g/mol (formula C39H38Cl4N4O4) and is commercially available at purities ≥95% .

Why QM31 Cannot Be Replaced by Pan-Caspase Inhibitors or Other Apoptosis Modulators


Unlike broad-spectrum caspase inhibitors such as Z-VAD-fmk, QM31 targets Apaf-1 upstream of caspase activation, thereby preserving non-apoptotic caspase functions while providing unique mitochondrioprotective effects [1]. Simple substitution with other apoptosome inhibitors (e.g., NS3694) fails to recapitulate the dual activity of QM31—namely, simultaneous inhibition of apoptosome assembly and suppression of mitochondrial outer membrane permeabilization (MOMP) . These functional differences translate to divergent experimental outcomes in models requiring long-term cytoprotection or investigation of Apaf-1’s non-apoptotic roles in cell cycle checkpoint control [1].

QM31 Evidence-Based Differentiation from Comparators – Quantitative Procurement Guide


Selective Apoptosome Inhibition vs. Pan-Caspase Blockade

QM31 inhibits apoptosome formation with an IC50 of 7.9 μM, acting selectively on the Apaf-1/cytochrome c/dATP/caspase-9 assembly step [1]. In contrast, the pan-caspase inhibitor Z-VAD-fmk exhibits a broad IC50 range (1.5 μM to 5.8 mM) across cell types and inhibits all caspases indiscriminately [2]. QM31’s targeted mechanism spares non-apoptotic caspase functions that are essential for normal cellular processes such as differentiation and inflammation, which are compromised by pan-caspase inhibition [1].

Apoptosis Apaf-1 Caspase cascade

Equivalent Cytoprotection to Z-VAD-fmk but with Mitochondrial Protection

In a direct head-to-head comparison, QM31 (10 μM) suppressed caspase-3 activation to the same extent as Z-VAD-fmk (50 μM) and conferred comparable protection against staurosporine-induced apoptosis in HeLa cells [1]. Crucially, QM31 additionally inhibited cytochrome c release from mitochondria and prevented mitochondrial outer membrane permeabilization (MOMP)—effects that were absent with Z-VAD-fmk [1]. This dual action likely explains the enhanced long-term cytoprotection observed with QM31 versus pan-caspase inhibition alone [1].

Cytoprotection Caspase-3 Mitochondrial permeability

Interference with Apaf-1-Dependent Intra-S-Phase DNA Damage Checkpoint

QM31 (10 μM) suppressed the Apaf-1-dependent intra-S-phase DNA damage checkpoint in U2OS cells exposed to the topoisomerase I inhibitor camptothecin, as evidenced by reduced phosphorylation of Chk1 and decreased accumulation of cells in S-phase [1]. This effect was not observed with Z-VAD-fmk, indicating that it is specific to Apaf-1 inhibition rather than general caspase blockade [1]. QM31 thus uniquely uncouples the DNA damage response from apoptotic signaling.

Cell cycle checkpoint DNA damage response S-phase arrest

Reduction of Polyglutamine-Induced Aggregation in Huntington's Disease Models

Pharmacological inhibition of Apaf-1 with QM31 (SVT016426) significantly decreased polyglutamine (polyQ)-induced protein aggregation and apoptotic cell death in cellular models of Huntington's disease [1]. The compound disrupted the interaction between Apaf-1, huntingtin (Htt), and Hsp70, thereby reducing the formation of toxic polyQ aggregates [1]. This therapeutic potential in neurodegenerative proteinopathies has not been reported for pan-caspase inhibitors like Z-VAD-fmk.

Huntington's disease Protein aggregation Neurodegeneration

QM31 in Practice – Optimal Use Cases Supported by Quantitative Evidence


Dissecting Intrinsic Apoptosis Without Off-Target Caspase Inhibition

Use QM31 at 7.9–10 μM to selectively block the Apaf-1-dependent apoptosome assembly step, leaving extrinsic apoptosis pathways and non-apoptotic caspase functions intact. This is particularly valuable in experiments requiring long-term cell survival or when studying crosstalk between apoptosis and inflammation/differentiation [1].

Investigating Apaf-1's Role in the Intra-S-Phase DNA Damage Checkpoint

Employ QM31 (10 μM) in combination with DNA-damaging agents (e.g., camptothecin) to specifically abrogate the Apaf-1-dependent arm of the S-phase checkpoint. This allows researchers to separate checkpoint functions from apoptotic signaling, a distinction that pan-caspase inhibitors cannot achieve [1].

Long-Term Cytoprotection Studies Requiring Mitochondrial Integrity

Apply QM31 (10 μM) in models where sustained mitochondrial function is essential—such as ischemia/reperfusion injury or chronic stress paradigms. QM31's ability to inhibit cytochrome c release and MOMP provides cytoprotection beyond what pan-caspase inhibitors offer, making it the preferred tool for these applications [1].

Exploring Apaf-1 as a Target in Polyglutamine Proteinopathies

Utilize QM31 (SVT016426) in cellular models of Huntington's disease or related polyQ disorders to investigate the role of Apaf-1 in protein aggregation and toxicity. QM31 reduces mutant huntingtin aggregation and cell death, offering a chemical biology approach to validate Apaf-1 as a therapeutic node in neurodegeneration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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